molecular formula C11H16N2O B14642200 N-(2-Aminopropyl)-2-phenylacetamide CAS No. 53673-50-0

N-(2-Aminopropyl)-2-phenylacetamide

Cat. No.: B14642200
CAS No.: 53673-50-0
M. Wt: 192.26 g/mol
InChI Key: WHCBCOGNYOBFIL-UHFFFAOYSA-N
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Description

N-(2-Aminopropyl)-2-phenylacetamide is a chemical compound offered for research use only. It is not for diagnostic or therapeutic use. Phenylacetamide derivatives are a significant class of organic compounds widely used as key intermediates in medicinal chemistry and pharmaceutical research . The core phenylacetamide structure is a known precursor in the synthesis of various bioactive molecules and drugs . Researchers utilize this family of compounds in the exploration and development of new therapeutic agents. The specific applications and mechanism of action for this compound are areas of ongoing scientific investigation. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound. Handle with appropriate safety precautions in a laboratory setting.

Properties

CAS No.

53673-50-0

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(2-aminopropyl)-2-phenylacetamide

InChI

InChI=1S/C11H16N2O/c1-9(12)8-13-11(14)7-10-5-3-2-4-6-10/h2-6,9H,7-8,12H2,1H3,(H,13,14)

InChI Key

WHCBCOGNYOBFIL-UHFFFAOYSA-N

Canonical SMILES

CC(CNC(=O)CC1=CC=CC=C1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminopropyl)-2-phenylacetamide typically involves the reaction of 2-phenylacetic acid with 2-aminopropanol under specific conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the amide bond. The process may involve steps such as esterification, reduction, and amidation to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, biocatalytic methods employing transaminases have been explored for the enantioselective synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminopropyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(2-Aminopropyl)-2-phenylacetamide involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The compound’s effects are mediated through its binding to proteins and enzymes, altering their activity and downstream effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(3-Hydroxypropyl)-2-phenylacetamide and N-(3-Oxopropyl)-2-phenylacetamide

These compounds differ from N-(2-Aminopropyl)-2-phenylacetamide in the substitution of the aminopropyl chain.

  • Synthesis: N-(3-Hydroxypropyl)-2-phenylacetamide (1) is synthesized from 3-aminopropanol and phenylacetic acid derivatives, followed by enzymatic oxidation to yield N-(3-oxopropyl)-2-phenylacetamide (2) . In contrast, this compound likely requires reductive amination or direct alkylation of phenylacetamide.
  • Cost Efficiency: The enzymatic cascade process for producing compounds 1 and 2 is cost-effective, with raw material costs estimated at $60/kg for 3-aminopropanol. Annual production costs for 10 tons of these compounds are optimized through biocatalytic methods .
  • Applications: Both 1 and 2 are precursors for statin side chains, highlighting their industrial relevance. This compound, by contrast, may lack direct statin applications but could serve as a building block for neuroactive agents.

Table 1: Physicochemical Comparison

Compound Molecular Formula Key Functional Group Primary Use
This compound C₁₁H₁₆N₂O Primary amine Pharmaceutical intermediate
N-(3-Hydroxypropyl)-2-phenylacetamide C₁₁H₁₅NO₂ Secondary alcohol Statin precursor
N-(3-Oxopropyl)-2-phenylacetamide C₁₁H₁₃NO₂ Ketone Statin precursor
Benzothiazole Derivatives of Phenylacetamide

The European patent application (EP3348550A1) describes N-(6-trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide and its analogs. These compounds replace the aminopropyl group with a benzothiazole ring, enhancing electrophilic character and binding affinity.

  • Pharmacological Potential: Unlike this compound, these derivatives are explicitly patented for therapeutic applications, likely due to their enhanced stability and bioactivity .

Table 2: Bioactivity Comparison

Compound Structural Feature Therapeutic Target (Hypothesized)
This compound Flexible amine chain CNS receptors, transporters
N-(6-Trifluoromethylbenzothiazole-2-yl)-2-phenylacetamide Rigid heterocycle Enzymes (e.g., kinases)
Phenoxy-Substituted Acetamides

references phenoxy-containing analogs like Nimesulide (N-(2-phenoxyphenyl)acetamide), which share the acetamide core but differ in aromatic substitution.

  • Solubility and Bioavailability: The phenoxy group in Nimesulide increases hydrophobicity, limiting aqueous solubility compared to this compound. However, this enhances membrane permeability, making it suitable for anti-inflammatory applications .
  • Metabolic Stability: The aminopropyl group in this compound may confer faster metabolic clearance via amine oxidation, whereas Nimesulide’s ether linkage resists enzymatic degradation .
Complex Acetamide Derivatives

The compound 2-Amino-N-((1-benzylpyrrolidin-2-yl)methyl)-N-cyclopropylacetamide (CAS 1353957-70-6) features a pyrrolidine and cyclopropyl moiety.

  • Synthetic Challenges: The complex synthesis (e.g., chiral resolution) contrasts with the straightforward preparation of this compound, which lacks stereocenters .

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